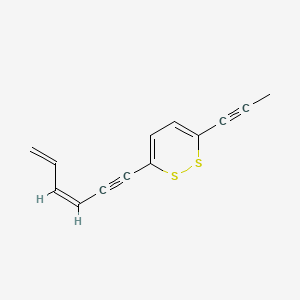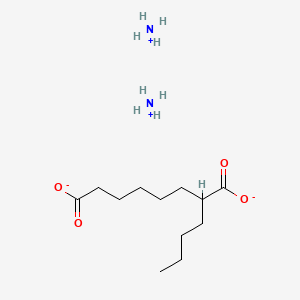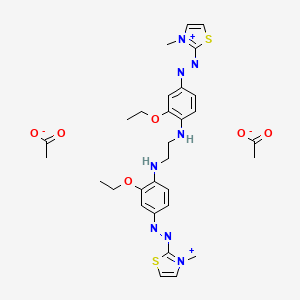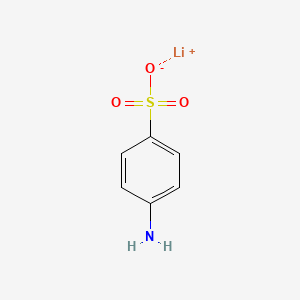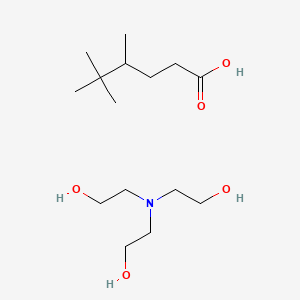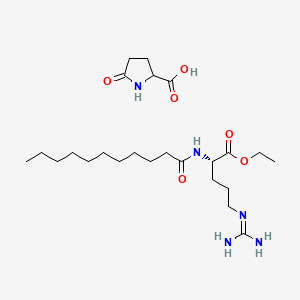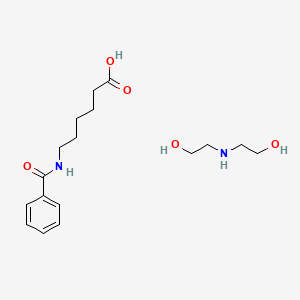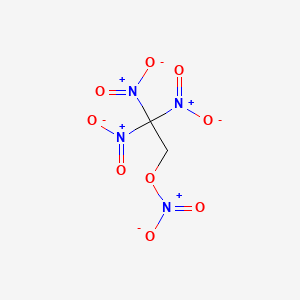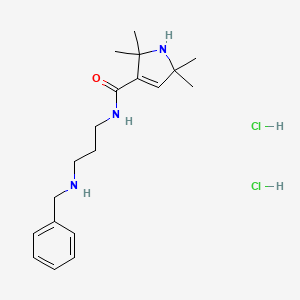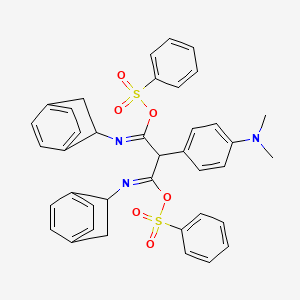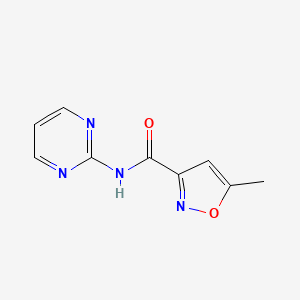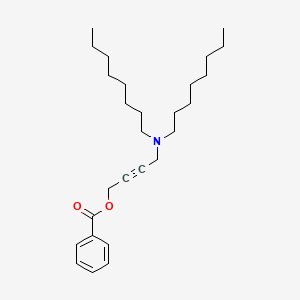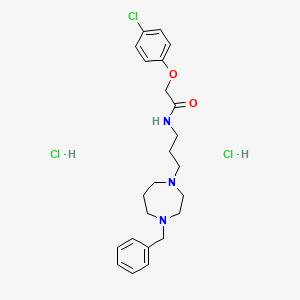
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a diazepine ring, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride typically involves multiple steps, including the formation of the diazepine ring, the introduction of the chlorophenoxy group, and the attachment of the phenylmethyl group. Common reagents used in these reactions may include chlorinating agents, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of specific functional groups within the compound to their oxidized forms.
Reduction: Reduction reactions can lead to the formation of more reduced species from the original compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride include other acetamides with different substituents, such as:
- Acetamide, N-(4-chlorophenyl)-
- Acetamide, N-(3-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure imparts unique properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
87576-03-2 |
|---|---|
Molekularformel |
C23H32Cl3N3O2 |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
N-[3-(4-benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O2.2ClH/c24-21-8-10-22(11-9-21)29-19-23(28)25-12-4-13-26-14-5-15-27(17-16-26)18-20-6-2-1-3-7-20;;/h1-3,6-11H,4-5,12-19H2,(H,25,28);2*1H |
InChI-Schlüssel |
CRAXVKSTXRMMSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)CC2=CC=CC=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


